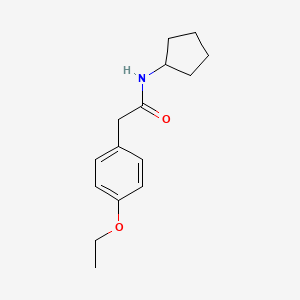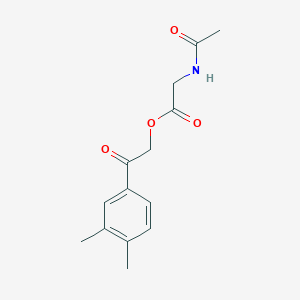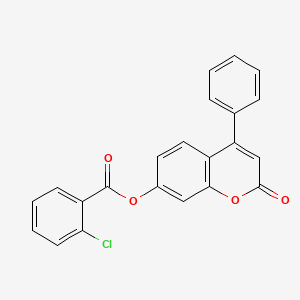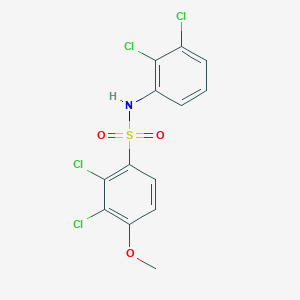
N-cyclopentyl-2-(4-ethoxyphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to N-cyclopentyl-2-(4-ethoxyphenyl)acetamide involves various chemical strategies, including enantio- and diastereoselective synthesis techniques. For example, the enantio- and diastereoselective synthesis of a related compound, N-((1R,2R,3R,4R)-2,3-diacetoxy-4(acetoxymethyl)cyclopentyl)acetamide, a key intermediate in the synthesis of cyclaradine, utilizes enzyme-catalyzed asymmetric hydrolysis followed by functional group modification (Norimine et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclopentyl-2-(4-ethoxyphenyl)acetamide has been elucidated using various spectroscopic techniques, including NMR, X-ray crystallography, and computational methods. For instance, the structure of N-(2-hydroxyphenyl)acetamide derivatives was investigated, revealing insights into the bonding and conformation of these molecules (Nikonov et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-cyclopentyl-2-(4-ethoxyphenyl)acetamide derivatives often focus on functional group transformations and the synthesis of heterocyclic compounds. For example, the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide showcases the reaction mechanisms and conditions favoring specific product formation (Magadum & Yadav, 2018).
Physical Properties Analysis
The physical properties of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. The crystalline structure of related acetamide derivatives, for example, provides information on molecular packing, hydrogen bonding, and potential polymorphism (Caira et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, play a significant role in the utility of N-cyclopentyl-2-(4-ethoxyphenyl)acetamide in synthetic chemistry and drug development. The exploration of catalytic systems for the synthesis of related acetamide compounds demonstrates the importance of selectivity, yield, and environmental impact in chemical synthesis (Vavasori et al., 2023).
Aplicaciones Científicas De Investigación
Chemoselective Acetylation
Chemoselective acetylation of amino groups in specific compounds, such as 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrates the utility of acetamide derivatives in synthesizing intermediates for antimalarial drugs. This process employs catalysts like Novozym 435 and explores various acyl donors, emphasizing the synthetic versatility and potential pharmaceutical applications of acetamide compounds (Magadum & Yadav, 2018).
Bioactive Metabolite Formation
Acetaminophen (paracetamol) is metabolized to form bioactive N-acylphenolamine AM404, illustrating the pharmacological relevance of acetamide derivatives in modulating pain and thermoregulatory pathways through the endogenous cannabinoid and TRPV1 systems. This highlights the role of acetamide compounds in drug metabolism and their effects on pain and fever regulation (Högestätt et al., 2005).
Pharmacological Activities of Derivatives
Research on the synthesis and pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, has shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies indicate the broad therapeutic potential of acetamide derivatives in developing new treatments for various conditions (Rani et al., 2016).
Protein Tyrosine Phosphatase 1B Inhibition
Acetamide derivatives have been designed and synthesized for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), demonstrating their potential in antidiabetic therapy. This suggests the applicability of acetamide compounds in addressing diabetes and related metabolic disorders (Saxena et al., 2009).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is structurally similar to acetamide and phenacetin , which are known to interact with various proteins and enzymes in the body
Mode of Action
Based on its structural similarity to phenacetin , it may exert its effects by acting on the sensory tracts of the spinal cord. Additionally, it may have a depressant action on the heart, where it acts as a negative inotrope . More research is required to confirm these hypotheses and to fully understand the compound’s mode of action.
Biochemical Pathways
Given its structural similarity to phenacetin , it may affect similar biochemical pathways. Phenacetin is known to act as an antipyretic, acting on the brain to decrease the temperature set point
Result of Action
Based on its structural similarity to phenacetin , it may have analgesic and antipyretic effects. More research is needed to confirm these effects and to understand the compound’s overall impact on the body.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTUWILORUKEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-ethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)
![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)


![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)
![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)
